molecular formula C12H15N5O4S B12142079 Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate

Cat. No.: B12142079
M. Wt: 325.35 g/mol
InChI Key: ZWSMYJQTLMLREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a triazole-based derivative characterized by a furan-substituted triazole core linked to an ethyl ester via a thioacetamide bridge. Its synthesis typically involves coupling reactions between amino-triazole intermediates and activated esters, as exemplified in protocols involving reflux with acetic acid and subsequent recrystallization .

Preparation Methods

The synthesis of Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting a suitable hydrazine derivative with a furan-containing aldehyde under acidic conditions.

    Thioacetylation: The triazole intermediate is then subjected to thioacetylation using thioacetic acid or a similar reagent.

    Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group on the triazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan ring may also participate in binding interactions, enhancing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s uniqueness lies in its furan-2-yl substituent and thioacetamide-ethyl ester linkage . Below is a comparison with analogous triazole derivatives:

Compound Name / ID Key Substituents Molecular Formula Solubility Profile Biological Activity Observed Reference
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate 2-Furyl, thioacetamide, ethyl ester C₁₄H₁₆N₆O₃S Soluble in polar aprotic solvents Anti-inflammatory, anti-exudative
ASP-34 (Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate) Thiophen-2-ylmethyl, sodium salt C₁₂H₁₇N₇O₃S Water-soluble Not explicitly stated (likely pesticidal)
Potassium 2-((4-amino-5-(morfolinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Morpholinomethyl, potassium salt C₁₀H₁₆N₆O₃SK High aqueous solubility Rapid absorption (Tmax = 5 min in rats)
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate Methylamino, methyl group on triazole C₈H₁₄N₄O₂ Moderate solubility in ethanol Intermediate for agrochemicals
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 2-Methoxyphenyl, benzoylated side chain C₂₄H₂₆N₅O₄S Lipophilic Radiolabeled peptide applications

Pharmacokinetic and Physicochemical Comparisons

  • Bioavailability : The potassium salt derivative () exhibits rapid absorption (Tmax = 5 minutes in rats) due to its ionic nature, contrasting with the neutral ethyl ester form of the target compound, which may require slower metabolic activation .
  • Solubility : ASP-34’s sodium salt formulation enhances water solubility, making it suitable for injectable formulations, whereas the target compound’s ethyl ester group limits aqueous solubility but improves membrane permeability .

Biological Activity

Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a triazole ring and a furan moiety, which contribute to its biological activity. The molecular formula is C12H15N5O4SC_{12}H_{15}N_{5}O_{4}S, with a molecular weight of approximately 325.35 g/mol. The presence of the triazole ring is particularly notable for its role in inhibiting fungal cell wall synthesis, making it a candidate for antifungal drug development.

Antimicrobial Activity

Mechanisms of Action:
The triazole ring in this compound is known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes. This interference leads to increased membrane permeability and ultimately cell death. Additionally, derivatives of triazoles have shown antiviral properties by binding to specific enzymes or receptors involved in viral replication .

Research Findings:
Several studies have evaluated the antimicrobial activity of various triazole derivatives, including this compound. For instance:

  • In vitro Studies: Bioassays have demonstrated that compounds containing the triazole core exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be comparable to established antibiotics like ciprofloxacin .
  • Case Study: A study highlighted that compounds with similar structures showed potent activity against pathogens such as E. coli and S. aureus, with some exhibiting MIC values as low as 5 µg/mL .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Methylethyl 2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetateSimilar triazole and furan structureAntiviral properties
Isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetateSimilar thioether linkageAntimicrobial activity
Ethyl 2-[[(3-methylphenyl)thio]acetylamino]-5-(furan-2-yl)-1H-pyrazoleFeatures a pyrazole ring instead of triazoleAntifungal and anti-inflammatory properties

This table illustrates that while many derivatives share structural similarities, their biological activities can vary significantly based on minor modifications in their chemical structure.

Q & A

Q. Basic: What are the optimal synthetic routes for Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step protocols, including cyclization of thiosemicarbazides, alkylation with ethyl bromoacetate, and functionalization of the triazole core. Key steps include:

  • Cyclization : Reacting thiosemicarbazide derivatives under reflux in ethanol with K₂CO₃ to form the triazole-thione intermediate .
  • Alkylation : Introducing the thioether linkage via reaction with ethyl bromoacetate in basic conditions (e.g., NaOH) at 60–80°C for 3–5 hours .
  • Purification : Recrystallization from ethanol or DMF/ethanol mixtures to achieve >85% purity .
    Optimization Tips : Control pH (8–9) during alkylation to minimize side reactions. Use anhydrous solvents to prevent hydrolysis of the ester group .

Q. Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (δ 8.1–8.3 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for CH₂CH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 393.5 (C₁₇H₂₃N₅O₄S) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase validate purity (>95%) .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-furyl substituent on biological activity?

Methodology :

Analog Synthesis : Replace the 2-furyl group with other heterocycles (e.g., pyridyl, thiophenyl) using similar synthetic routes .

Biological Assays :

  • Enzyme Inhibition : Test analogs against target enzymes (e.g., cytochrome P450) using fluorometric assays .
  • Antimicrobial Activity : Measure minimum inhibitory concentration (MIC) against S. aureus and E. coli .

Data Analysis : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values. For example, electron-withdrawing groups on the furan ring enhance enzyme inhibition .

Q. Advanced: What experimental strategies address discrepancies between in vitro potency and in vivo pharmacokinetics?

Case Study : A related triazole derivative showed strong in vitro enzyme inhibition (IC₅₀ = 1.2 µM) but poor in vivo bioavailability (t₁/₂ = 0.32 hours) due to rapid metabolism .
Solutions :

  • Prodrug Design : Modify the ester group to improve metabolic stability (e.g., replace ethyl with tert-butyl esters) .
  • Metabolite Identification : Use LC-MS/MS to profile major metabolites (e.g., sulfoxide derivatives) and block metabolic hotspots via structural tweaks .

Q. Advanced: How can computational modeling guide the optimization of target binding affinity?

Approach :

Molecular Docking : Use AutoDock Vina to simulate binding to the active site of target enzymes (e.g., dihydrofolate reductase). The 2-furyl group shows π-π stacking with Phe31 .

MD Simulations : Run 100 ns trajectories to assess stability of the triazole-thioether linkage in the binding pocket .

QSAR Models : Develop regression models linking substituent hydrophobicity (logP) to antimicrobial activity (R² = 0.89) .

Q. Advanced: What crystallographic techniques resolve challenges in determining the compound’s 3D structure?

  • X-ray Crystallography : Use SHELXL for refinement. Key parameters:
    • Space group: P2₁/c
    • R factor: <5% for high-resolution (<1.0 Å) data .
  • Challenges : The thioether linkage causes disorder; mitigate with low-temperature (100 K) data collection .
  • Validation : Compare experimental bond lengths (C-S: 1.81 Å) with DFT-optimized structures .

Q. Advanced: How do structural analogs compare in activity?

Analog SubstituentBioactivity (IC₅₀, µM)Key Difference vs. Target Compound
3,4-Dichlorophenyl (Ref )0.8 (Enzyme X)Higher lipophilicity (clogP +1.2)
Pyridyl (Ref )2.5 (Enzyme X)Reduced hydrogen bonding
Methoxy (Ref )5.1 (Enzyme X)Electron-donating group weakens binding

Q. Advanced: What statistical methods validate reproducibility in biological assays?

  • Intra-assay CV : ≤15% for triplicate measurements (e.g., enzyme inhibition assays) .
  • ANOVA : Use Tukey’s HSD test to confirm significance (p < 0.01) between analog activities .
  • Dose-Response Curves : Fit data to a four-parameter logistic model (R² > 0.95) .

Properties

Molecular Formula

C12H15N5O4S

Molecular Weight

325.35 g/mol

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C12H15N5O4S/c1-2-20-10(19)6-14-9(18)7-22-12-16-15-11(17(12)13)8-4-3-5-21-8/h3-5H,2,6-7,13H2,1H3,(H,14,18)

InChI Key

ZWSMYJQTLMLREW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.